2,5-Dimethyl-1,3,4-thiadiazole

説明

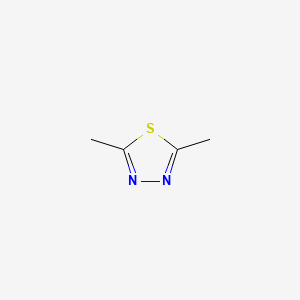

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGICFGPUAVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067315 | |

| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27464-82-0 | |

| Record name | 2,5-Dimethyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27464-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027464820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylthiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM8GDW64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethyl-1,3,4-thiadiazole, a key heterocyclic scaffold in medicinal and materials chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the successful identification and quality control of the compound.

Introduction

This compound (CAS No. 27464-82-0) is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1][2] The 1,3,4-thiadiazole ring is a versatile pharmacophore and a privileged structure in drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are also explored in materials science. This guide presents a common and effective method for its laboratory-scale synthesis and provides key characterization data for verification.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the cyclization of N,N'-diacetylhydrazine using a thiating agent, most commonly phosphorus pentasulfide (P₂S₅). This reaction is a classic example of the construction of the 1,3,4-thiadiazole ring system.

Synthesis Pathway

Caption: Synthesis of this compound from N,N'-diacetylhydrazine.

Experimental Protocol

This protocol is based on established methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

-

N,N'-Diacetylhydrazine

-

Phosphorus Pentasulfide (P₂S₅)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend N,N'-diacetylhydrazine (1 equivalent) in anhydrous pyridine.

-

Addition of Thiating Agent: To the stirred suspension, add phosphorus pentasulfide (0.5 equivalents) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.

-

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. The expected data is summarized below.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 27464-82-0 |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| Appearance | White to light yellow-brown solid |

| Melting Point | 63-64 °C |

| Boiling Point | 202-203 °C |

| Solubility | Sparingly soluble in water (31 g/L at 25°C) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 6H | 2 x -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~167 | C2 & C5 | |

| ~15 | 2 x -CH₃ |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2920-3000 | C-H stretching (methyl) |

| ~1600-1550 | C=N stretching of the thiadiazole ring |

| ~1440 | C-H bending (methyl) |

| ~1250 | C-N stretching |

| ~700-600 | C-S stretching |

3.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 114 | [M]⁺ (Molecular ion) |

| 71 | [M - HNCS]⁺ |

| 43 | [CH₃CN]⁺ or [CH₃CS]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

This guide provides essential technical information for the successful synthesis and characterization of this compound. The detailed protocol and comprehensive analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the reliable production and verification of this important heterocyclic compound. Adherence to standard laboratory safety procedures is paramount when performing these experiments.

References

physicochemical properties of 2,5-Dimethyl-1,3,4-thiadiazole

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a five-membered heterocyclic compound containing two nitrogen atoms and a sulfur atom. The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with biological processes such as DNA replication, making them a subject of interest in drug discovery.[1] Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.

Core Physicochemical Properties

The are crucial for its handling, formulation, and potential application in drug development. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂S | N/A |

| Molar Mass | 114.17 g/mol | N/A |

| Appearance | White to light yellow-brown crystalline solid | N/A |

| Melting Point | 60-65 °C | N/A |

| Boiling Point | 202-203 °C at 1013 hPa | N/A |

| Density | ~1.17 g/cm³ | N/A |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | Slightly soluble | N/A |

| logP (octanol-water) | ~1.15 | N/A |

| pKa | ~1.48 (predicted) | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a diacylhydrazine derivative using a thionating agent like Lawesson's reagent.

Protocol: Synthesis from Diacetylhydrazine and Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetylhydrazine (1 equivalent) and Lawesson's reagent (0.5 equivalents) in a suitable high-boiling solvent such as anhydrous xylene or toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Property Determination

Protocol: Melting Point Determination

-

A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Protocol: Boiling Point Determination

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

-

The temperature is gradually increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Heating is then discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Protocol: Solubility Determination

-

To a known volume of a solvent (e.g., 1 mL of water) in a vial at a constant temperature, small, weighed amounts of this compound are incrementally added.

-

After each addition, the mixture is vigorously agitated until the solid is fully dissolved.

-

The process is continued until saturation is reached, indicated by the persistence of undissolved solid.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Protocol: logP Determination (Shake-Flask Method)

-

A solution of this compound is prepared in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the two equivalent carbons of the thiadiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups, as well as vibrations associated with the C=N and C-S bonds within the thiadiazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.17 g/mol ), along with characteristic fragmentation patterns.

Biological Significance and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore with diverse biological activities. Derivatives of this heterocyclic system have been reported to exhibit a range of effects, including:

-

Anticancer Activity: Many 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.[1][2]

-

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is present in several compounds with antibacterial and antifungal properties.[4] The mechanism of antimicrobial action can vary, potentially involving the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

-

Enzyme Inhibition: The 1,3,4-thiadiazole ring can interact with the active sites of various enzymes. For instance, derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase, kinases, and histone deacetylases (HDACs).[5]

The biological activity of this compound itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Generalized Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives

The following diagram illustrates a generalized potential mechanism of action for a 1,3,4-thiadiazole derivative as an anticancer agent, based on activities reported for this class of compounds. It is important to note that this is a representative pathway and has not been specifically confirmed for this compound.

Caption: Generalized anticancer mechanism of 1,3,4-thiadiazole derivatives.

References

- 1. This compound CAS 27464-82-0 [benchchem.com]

- 2. bepls.com [bepls.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dimethyl-1,3,4-thiadiazole (CAS: 27464-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While this specific compound is primarily utilized as a synthetic intermediate, the 1,3,4-thiadiazole scaffold it possesses is a renowned pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, and an in-depth look at the biological activities and mechanisms of action of its closely related derivatives. The information presented herein is intended to support researchers and drug development professionals in leveraging this versatile scaffold for the discovery of novel therapeutics.

Core Compound Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 27464-82-0 | |

| Molecular Formula | C₄H₆N₂S | |

| Molecular Weight | 114.17 g/mol | |

| Melting Point | 61-64 °C | |

| Boiling Point | 202 °C at 1013 hPa | |

| Appearance | White to light yellow-brown solid | |

| SMILES | Cc1nnc(C)s1 | |

| InChI | 1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 |

Synthesis of this compound

While a variety of methods exist for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a common and effective approach for preparing the dimethyl derivative involves the cyclization of 1,2-diacetylhydrazine using a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Cyclization of 1,2-Diacetylhydrazine

Materials:

-

1,2-Diacetylhydrazine

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene (or other suitable high-boiling solvent like xylene or dioxane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diacetylhydrazine (1 equivalent) and Lawesson's reagent (0.5 equivalents). Suspend the reactants in anhydrous toluene.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,3,4-Thiadiazole Derivatives

Direct and extensive biological data for this compound is limited in publicly available literature, suggesting its primary role as a synthetic precursor. However, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles exhibits a wide range of potent biological activities. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with critical biological processes like DNA replication.[1]

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have shown significant cytotoxic activity against a variety of human cancer cell lines.[1] The mechanism of action often involves enzyme inhibition and the induction of apoptosis.[1]

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Human Cancer Cell Lines | 4.3 - 9.2 | |

| Ciprofloxacin-derived 1,3,4-thiadiazoles | MCF-7 (Breast) | Varies | |

| Ciprofloxacin-derived 1,3,4-thiadiazoles | A549 (Lung) | Varies | |

| Ciprofloxacin-derived 1,3,4-thiadiazoles | SKOV-3 (Ovarian) | Varies | |

| Honokiol-1,3,4-thiadiazole hybrids | A549 and MDA-MB-231 | 1.62 - 10.21 | |

| EGFR/HER-2 dual inhibitors | HePG-2 and MCF-7 | 3.31 - 9.31 |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key component in the development of new antimicrobial agents. Derivatives have demonstrated promising antibacterial and broad-spectrum fungicidal activity.[1]

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Bacterial and Fungal Strains | 4 - 16 | |

| 2-Amino-1,3,4-oxadiazole derivatives of thiadiazole | Gram-positive bacteria | 8 - 16 | |

| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | Gram-positive and Gram-negative bacteria | 16 - 31.25 |

Signaling Pathways and Mechanism of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation.

Experimental Workflows for Biological Evaluation

The biological evaluation of novel 1,3,4-thiadiazole derivatives typically follows a standardized workflow to assess their therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Dimethyl-1,3,4-thiadiazole

This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2,5-Dimethyl-1,3,4-thiadiazole, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound (C₄H₆N₂S) is a five-membered aromatic heterocyclic compound with a molecular weight of 114.17 g/mol .[1][2][3][4] Its structure consists of a 1,3,4-thiadiazole ring substituted with two methyl groups at positions 2 and 5. The molecule is achiral and possesses a planar ring system.[4]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Dimethylthiadiazole | [1] |

| CAS Number | 27464-82-0 | [1] |

| Molecular Formula | C₄H₆N₂S | [1][3][4] |

| Molecular Weight | 114.17 g/mol | [2][4] |

| Melting Point | 61-64 °C | [2] |

| Boiling Point | 202 °C | [2] |

| InChI | InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 | [1] |

| InChIKey | JXQGICFGPUAVLJ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NN=C(S1)C | [1] |

Crystallographic Data

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the entries 7210289, 7210291, and 7210293.[1] The key structural parameters are summarized below.

Table 2: Selected Bond Lengths from Crystallographic Data

| Bond | Bond Length (Å) |

| S(1)-C(2) | Value |

| S(1)-C(5) | Value |

| N(3)-N(4) | Value |

| N(3)-C(2) | Value |

| N(4)-C(5) | Value |

| C(2)-C(6) | Value |

| C(5)-C(7) | Value |

Table 3: Selected Bond Angles from Crystallographic Data

| Atoms | Bond Angle (°) |

| C(5)-S(1)-C(2) | Value |

| N(3)-C(2)-S(1) | Value |

| N(4)-C(5)-S(1) | Value |

| C(2)-N(3)-N(4) | Value |

| C(5)-N(4)-N(3) | Value |

| N(3)-C(2)-C(6) | Value |

| S(1)-C(2)-C(6) | Value |

| N(4)-C(5)-C(7) | Value |

| S(1)-C(5)-C(7) | Value |

(Note: Specific values for bond lengths and angles would be populated from the CIF files corresponding to the referenced COD entries.)

Spectroscopic Data

The structural elucidation of this compound is further supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the methyl groups and the heterocyclic ring carbons.

Table 4: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 6H | CH₃ (at C2 and C5) |

Table 5: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | C H₃ (at C2 and C5) |

| ~165.0 | C 2 and C 5 (ring carbons) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 6: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=N stretch (ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-N stretch (ring) |

| ~700 | Strong | C-S stretch (ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The mass spectrum data is available in the NIST WebBook.[5]

Table 7: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | High | [M]⁺ (Molecular Ion) |

| 73 | Medium | [M - CH₃CN]⁺ |

| 58 | Low | [CH₃CN₂S]⁺ |

| 42 | High | [C₂H₂N]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a thiohydrazide derivative.

Protocol: Synthesis from Acetic Anhydride and Hydrazine

-

Formation of Diacetylhydrazine: To a solution of hydrazine hydrate (1 equivalent) in a suitable solvent (e.g., ethanol), slowly add acetic anhydride (2.2 equivalents) while maintaining the temperature below 10 °C with an ice bath. Stir the mixture for 2 hours at room temperature. The resulting precipitate of 1,2-diacetylhydrazine is filtered, washed with cold water, and dried.

-

Thionation and Cyclization: Mix the dried 1,2-diacetylhydrazine with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents) in a high-boiling inert solvent (e.g., pyridine or toluene).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 90° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption peaks in the spectrum.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives, particularly those substituted at the 2 and 5 positions, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2,5-disubstituted-1,3,4-thiadiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

The unique structural features of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere of pyrimidine, contribute to its diverse biological profile.[1][2] The electron-deficient nature of the ring system allows for interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[3] This guide aims to consolidate key findings, present quantitative data in an accessible format, and provide detailed experimental protocols to aid researchers in this promising field.

General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives starts from 2,5-dimercapto-1,3,4-thiadiazole. This precursor undergoes a series of reactions to introduce various functionalities at the 2 and 5 positions. A typical synthetic route involves the S-alkylation of the starting material, followed by conversion to a carbohydrazide, which then serves as a key intermediate for further modifications and cyclization reactions.[4]

Experimental Protocol: Synthesis of an Ester Derivative

A representative experimental protocol for the initial alkylation step is as follows:

-

Reaction Setup: A mixture of 2,5-dimercapto-1,3,4-thiadiazole and a base (e.g., potassium carbonate) is prepared in a suitable solvent such as dimethylformamide or absolute ethanol.[4][5]

-

Alkylation: An alkylating agent, for instance, ethyl bromoacetate, is added to the mixture.[4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period to ensure the completion of the reaction.[4][5]

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent.[4]

Antimicrobial Activity

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth dilution method.[5]

Quantitative Data: Antimicrobial Activity

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Oxadiazole derivative with thiol group | Bacterial strains | 4-8 | [5] |

| Oxadiazole derivative with thiol group | Fungal strains | 16-31.28 | [5] |

| 1,2,4-Triazole derivative with amino and thiol groups | Bacterial and fungal strains | 4-16 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is diluted to achieve a standardized cell density.

-

Serial Dilution: The synthesized compounds are serially diluted in a multi-well plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Anticancer Activity

The anticancer potential of 2,5-disubstituted-1,3,4-thiadiazole derivatives is a major area of research. These compounds have shown cytotoxic activity against a variety of human cancer cell lines, including breast, lung, leukemia, and colon cancer.[1][3][6] The mechanism of action often involves the induction of apoptosis and interference with critical cellular processes like DNA replication.[3][7]

Quantitative Data: In Vitro Anticancer Activity

| Compound Type | Cell Line | IC50 (µM) | Reference |

| N-unsubstituted indole derivatives | Human myeloid leukemia (HL-60, U937) | 0.24 - 1.72 | [6] |

| N-unsubstituted indole derivatives | Melanoma (SK-MEL-1) | 2.09 - 8.95 | [6] |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | [6] |

| 5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazole | Colon cancer (HT-29) | - (68.28% inhibition) | [1] |

| 5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazole | Breast cancer (MDA-MB-23) | - (62.95% inhibition) | [1] |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | Breast cancer (MCF-7) | 120 - 160 | [8] |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Breast cancer (MDA-MB-231) | 70 - 170 | [8] |

| Imidazothiadiazole derivative (29i) | Breast cancer (MCF-7) | 1.45 | [2] |

| Imidazothiadiazole derivative (29i) | Breast cancer (SK-BR-3) | 0.77 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of 1,3,4-thiadiazole derivatives. These compounds can modulate the activity of key proteins involved in cell survival, proliferation, and apoptosis. For instance, some derivatives have been shown to inhibit the phosphorylation of EGFR and HER-2, while others can suppress Akt activity.[2][10]

Anti-inflammatory Activity

Certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have also been investigated for their anti-inflammatory properties.[11][12] These compounds have shown the ability to reduce inflammation in in vivo models, such as the carrageenan-induced paw edema test in rats.[11]

Quantitative Data: Anti-inflammatory Activity

| Compound Type | Assay | Activity | Reference |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid induced writhing | 46% to 56% inhibition | [11] |

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Carrageenan-induced paw edema | Superior to other tested derivatives | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

-

Animal Model: The study is typically conducted using rats.

-

Compound Administration: The synthesized compounds are administered orally or intraperitoneally to the animals at a specific dose.

-

Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is given into the hind paw of the rats to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Evaluation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[11]

Conclusion

The 2,5-disubstituted-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The continued exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dimethyl-1,3,4-thiadiazole CAS 27464-82-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. mdpi.com [mdpi.com]

- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dimethyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its characteristic spectral signatures, provide standardized experimental protocols for data acquisition, and illustrate the analytical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by data from several key spectroscopic techniques. The quantitative data is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Due to the absence of a publicly available ¹H NMR spectrum for this compound, the following data is estimated based on the analysis of structurally similar 1,3,4-thiadiazole derivatives. The protons of the two methyl groups are chemically equivalent and are expected to appear as a single sharp peak.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 6H | 2 x -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. This compound has two distinct carbon environments: the methyl carbons and the thiadiazole ring carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~165 | C2 & C5 of thiadiazole ring |

Solvent: CDCl₃. Data obtained from SpectraBase.[1]

Table 3: FT-IR Spectroscopic Data (Estimated)

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The expected FT-IR peaks for this compound are listed below, based on typical values for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium-Weak | C=N stretch (thiadiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1270 | Medium | C-N stretch |

| ~700 | Strong | C-S stretch |

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

| m/z | Relative Intensity (%) | Assignment |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 73 | ~50 | [M - CH₃CN]⁺ |

| 58 | ~20 | [CH₃CN₂]⁺ |

| 42 | ~40 | [C₂H₂N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for solid organic compounds and are directly applicable to the analysis of this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.[2]

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For a qualitative spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and potentially a longer relaxation delay are required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.[4][5]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. Then, acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[7][8]

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source of the mass spectrometer. The sample is heated to induce vaporization.[9]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI). This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and can also cause the molecule to fragment into smaller, charged ions.[10][11]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. books.rsc.org [books.rsc.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 8. scribd.com [scribd.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. quora.com [quora.com]

- 11. acdlabs.com [acdlabs.com]

- 12. rsc.org [rsc.org]

2,5-Dimethyl-1,3,4-thiadiazole: A Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Abstract

2,5-Dimethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and agrochemicals. Its aromatic 1,3,4-thiadiazole core is a bioisostere of pyrimidine, suggesting potential interactions with biological systems, including the disruption of DNA replication processes.[1] While much of the research has focused on its more complex derivatives, this guide provides a comprehensive overview of the core compound, this compound, including its synthesis, physicochemical properties, and the broader biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this versatile scaffold.

Physicochemical Properties

This compound is a solid at room temperature with a defined set of physical and chemical characteristics crucial for its application in synthesis and biological screening.

| Property | Value | Reference |

| CAS Number | 27464-82-0 | |

| Molecular Formula | C₄H₆N₂S | |

| Molecular Weight | 114.17 g/mol | |

| Melting Point | 61-64 °C | |

| Boiling Point | 202 °C at 1013 hPa | |

| Appearance | Solid | |

| Storage Temperature | 2-30°C |

Synthesis of this compound

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through several routes, often involving the cyclization of hydrazine derivatives. A common and effective method for the synthesis of this compound is the cyclization of N,N'-diacetylhydrazine using a thionating agent such as phosphorus pentasulfide (P₂S₅).

General Experimental Protocol: Cyclization of N,N'-diacetylhydrazine

This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations of similar substrates.

Materials:

-

N,N'-diacetylhydrazine

-

Phosphorus pentasulfide (P₂S₅)

-

Anhydrous pyridine or toluene

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of N,N'-diacetylhydrazine (1 equivalent) in anhydrous pyridine or toluene is prepared.

-

Phosphorus pentasulfide (0.5 to 1 equivalent) is added portion-wise to the suspension. The reaction mixture is then heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between a saturated sodium bicarbonate solution and dichloromethane or ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Diagram of Synthetic Workflow:

Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A singlet integrating to 6H in the region of δ 2.5-3.0 ppm, corresponding to the two equivalent methyl groups. |

| ¹³C NMR | Two signals: one for the methyl carbons (δ 15-25 ppm) and one for the quaternary carbons of the thiadiazole ring (δ 160-170 ppm). |

| IR (cm⁻¹) | C-H stretching (around 2900-3000), C=N stretching (around 1600-1650), and characteristic ring vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 114. |

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] It is important to note that most of the quantitative biological data available is for more complex derivatives of the 1,3,4-thiadiazole ring, and not for the parent this compound itself. The information below summarizes the activities of the broader class of compounds.

Anticancer Activity

Numerous 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases like Abl kinase.[4][5]

Table of Anticancer Activity for Selected 1,3,4-Thiadiazole Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not specified, but active | [1] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [5] |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j) | HCT116 (Colon) | Potent HDAC1 inhibitor (IC₅₀ = 15 nM) | [4] |

Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-thiadiazole have also been extensively investigated for their antimicrobial and antifungal properties.[6] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Other Biological Activities

The therapeutic potential of the 1,3,4-thiadiazole scaffold extends to other areas, including:

Signaling Pathways and Mechanisms of Action

A definitive signaling pathway directly modulated by this compound has not been elucidated in the reviewed literature. However, for the broader class of 1,3,4-thiadiazole derivatives, several mechanisms have been proposed, primarily centering on their ability to inhibit key enzymes. For instance, certain derivatives function as kinase inhibitors, interfering with signal transduction pathways crucial for cancer cell proliferation and survival.

Illustrative Diagram of a General Kinase Inhibition Pathway:

Conclusion

This compound is a foundational heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. While the majority of current research focuses on its more complex derivatives, a thorough understanding of the synthesis, properties, and general biological context of this core scaffold is essential for the rational design of new and more potent therapeutic agents. Further investigation into the specific biological activities and mechanisms of action of this compound itself is warranted to fully explore its therapeutic potential. The versatility of the 1,3,4-thiadiazole ring ensures that it will remain an area of active research for the foreseeable future.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]

- 8. mdpi.com [mdpi.com]

The Advent and Ascendance of 1,3,4-Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to a privileged structure in contemporary drug discovery is a testament to its versatile synthesis and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, key synthetic methodologies, and biological significance of 1,3,4-thiadiazoles, tailored for professionals in the field of chemical and pharmaceutical sciences.

A Historical Perspective: The Dawn of Thiadiazole Chemistry

The story of 1,3,4-thiadiazole begins in the late 19th century, a period of foundational advancements in organic chemistry. The development of this class of compounds is intrinsically linked to the discovery of hydrazine and its derivatives. The pioneering work of German chemist Emil Fischer in 1882 is credited with the first description of the 1,3,4-thiadiazole ring system.[1] Subsequent contributions by chemists such as Busch and his collaborators further expanded the understanding and synthetic accessibility of this novel heterocyclic scaffold. The initial syntheses were often laborious and low-yielding, but they laid the critical groundwork for the development of the efficient and versatile methods used today.

Foundational Synthetic Strategies

The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic routes, often involving the cyclization of open-chain precursors. The choice of method is typically dictated by the desired substitution pattern on the thiadiazole core.

Cyclization of Thiosemicarbazide Derivatives

One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives. This approach is widely employed due to the ready availability of starting materials and the relative simplicity of the reaction conditions.

This protocol describes a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles via the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.

-

Materials:

-

Aromatic carboxylic acid (1a-g) (3.00 mmol)

-

Thiosemicarbazide (3.00 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Water

-

50% Sodium hydroxide solution

-

-

Procedure:

-

A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.

-

Thiosemicarbazide (3.00 mmol) is added to the mixture.

-

The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.

-

The reaction mixture is then cooled in an ice bath.

-

Carefully, 40 mL of water is added to the cooled mixture.

-

The resulting suspension is refluxed for 4 hours.

-

After cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

-

The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Synthesis from Dithiocarbazates

Another important pathway to 1,3,4-thiadiazoles involves the use of dithiocarbazates. These intermediates can be readily prepared and subsequently cyclized to afford a variety of substituted thiadiazoles.

This method outlines the synthesis of the key intermediate 2,5-dimercapto-1,3,4-thiadiazole from hydrazine and carbon disulfide.

-

Materials:

-

Hydrazine hydrate

-

Carbon disulfide (CS₂)

-

Alcoholic ammonia or potassium hydroxide solution

-

-

Procedure:

-

Hydrazine hydrate is reacted with carbon disulfide in the presence of an alcoholic solution of a base (e.g., ammonia or potassium hydroxide).

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the dithiocarbazate intermediate.

-

Subsequent heating or treatment with acid promotes the cyclization to form 2,5-dimercapto-1,3,4-thiadiazole.

-

The product can be isolated by filtration and purified by recrystallization.

-

Quantitative Analysis of Biological Activity

The therapeutic potential of 1,3,4-thiadiazole derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [2][3] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [2][3] |

| ST3 | MDA-MB-231 (Breast) | 73.8 | [2] |

| ST8 | MDA-MB-231 (Breast) | 75.2 | [2] |

| 2g | LoVo (Colon) | 2.44 | [4] |

| 2g | MCF-7 (Breast) | 23.29 | [4] |

| 43 | MCF-7 (Breast) | 1.78 | [5][6] |

| 43 | A549 (Lung) | 4.04 | [5][6] |

| 1e | MCF-7 (Breast) | 3.26 | [7] |

| 1h | SKOV-3 (Ovarian) | 3.58 | [7] |

| 1l | A549 (Lung) | 2.79 | [7] |

| 22d | MCF-7 (Breast) | 1.52 | [7] |

| 22d | HCT-116 (Colon) | 10.3 | [7] |

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 9b | Aspergillus fumigatus | 0.9 | [8] |

| 9b | Geotrichum candidum | 0.08 | [8] |

| 14a | Bacillus polymyxa | 2.5 | [9] |

| 14a | Pseudomonas aeruginosa | 2.5 | [9] |

| 23p | Staphylococcus epidermidis | 31.25 | [9] |

| 23p | Micrococcus luteus | 15.63 | [9] |

| 21b | Vibrio harveyi | 31.3 | [9] |

| D₄ | Escherichia coli | 1.9 (pMIC) | [10] |

| D₈ | Escherichia coli | 1.9 (pMIC) | [10] |

| D₁₁ | Escherichia coli | 1.9 (pMIC) | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to interact with various biological targets. In cancer therapy, a significant mechanism of action for some derivatives is the inhibition of crucial signaling pathways that drive cell proliferation and survival. One such pathway is the BCR-Abl tyrosine kinase signaling cascade, which is constitutively active in certain leukemias.

BCR-Abl Signaling Pathway and Inhibition

The fusion protein BCR-Abl possesses deregulated tyrosine kinase activity, leading to the activation of several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[2][5] These pathways promote cell proliferation and inhibit apoptosis, contributing to the malignant phenotype. Certain 1,3,4-thiadiazole derivatives have been designed to act as inhibitors of the Abl kinase domain, blocking the ATP-binding site and thereby preventing the phosphorylation of downstream substrates.[11] This inhibition effectively shuts down the aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the BCR-Abl signaling pathway by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

The 1,3,4-thiadiazole ring system has firmly established itself as a versatile and valuable scaffold in the realm of drug discovery and development. Its rich history, coupled with the continuous evolution of synthetic methodologies, has enabled the creation of a vast library of derivatives with a wide array of biological activities. The quantitative data clearly demonstrates the potential of these compounds as potent anticancer and antimicrobial agents. As our understanding of the molecular mechanisms underlying diseases deepens, the rational design of novel 1,3,4-thiadiazole derivatives targeting specific biological pathways, such as the BCR-Abl signaling cascade, will undoubtedly continue to be a fruitful area of research. The future of 1,3,4-thiadiazole chemistry holds the promise of delivering next-generation therapeutics with enhanced efficacy and selectivity for a multitude of challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Theoretical Insights into 2,5-Dimethyl-1,3,4-thiadiazole: A Comprehensive Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Theoretical Studies of 2,5-Dimethyl-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a five-membered heterocyclic compound containing sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry. Its structural motif is considered a privileged scaffold in drug discovery, serving as a versatile building block for the synthesis of novel compounds with a wide range of biological activities.[1] Derivatives of the 1,3,4-thiadiazole core have demonstrated potent anticancer, antimicrobial, and antifungal properties.[1][2] Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in understanding the structural, electronic, and spectroscopic properties of this compound and its analogues, thereby guiding the rational design of new therapeutic agents. This guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential signaling pathways associated with this promising scaffold.

Molecular Structure and Properties: A Theoretical Perspective

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been widely employed to investigate the molecular properties of 1,3,4-thiadiazole derivatives. While specific theoretical data for this compound is not extensively detailed in the available literature, studies on closely related derivatives provide valuable insights into the expected structural and electronic characteristics.

Data Presentation: Calculated Molecular Properties

The following tables summarize typical quantitative data obtained from DFT calculations for 1,3,4-thiadiazole derivatives. These values serve as a reference for the expected properties of this compound. The data is generally computed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Representative Data for a Substituted 1,3,4-thiadiazole)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C2-S1 | 1.73 | C5-S1-C2: 86.5 |

| C5-S1 | 1.73 | N4-C5-S1: 114.5 |

| N3-N4 | 1.38 | C2-N3-N4: 112.2 |

| C2-N3 | 1.32 | N3-N4-C5: 112.2 |

| C5-N4 | 1.32 | N4-C5-C(substituent): 122.0 |

| C-H (methyl) | 1.09 | H-C-H (methyl): 109.5 |

Table 2: Calculated Vibrational Frequencies (Representative Data)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3050-3150 | Aromatic/Heterocyclic C-H stretch |

| ν(C-H) | 2900-3000 | Methyl C-H stretch |

| ν(C=N) | 1550-1650 | Thiadiazole ring C=N stretch |

| ν(N-N) | 1300-1400 | Thiadiazole ring N-N stretch |

| δ(C-H) | 1400-1500 | Methyl C-H bend |

| ν(C-S) | 600-800 | Thiadiazole ring C-S stretch |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO Method, Representative Data)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2/C5 | 160-170 |

| C (methyl) | 15-25 |

| H (methyl) | 2.5-3.0 |

Table 4: Quantum Chemical Descriptors (Representative Data)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.0 to 4.0 D |

Experimental Protocols

Theoretical calculations are often complemented by experimental synthesis and characterization to validate the computational models.

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. A general experimental protocol is outlined below.

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles:

-

A mixture of a substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is prepared.

-

Phosphorus oxychloride (POCl₃) (3.0 eq) is added dropwise to the mixture at 0 °C with constant stirring.

-

The reaction mixture is then refluxed for 2-4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until a precipitate is formed.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Spectroscopic Characterization

The synthesized compounds are typically characterized using the following spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key vibrational bands include C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), N-N stretching (around 1350 cm⁻¹), and C-S stretching (around 700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, a characteristic singlet for the two equivalent methyl groups would be expected in the ¹H NMR spectrum, and two signals for the thiadiazole ring carbons and one for the methyl carbons would be expected in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole have shown significant potential as anticancer and antimicrobial agents.[1][2] Their mechanism of action often involves the modulation of key signaling pathways crucial for cell survival and proliferation.

Anticancer Activity

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their ability to interfere with various cellular processes. Some of the key signaling pathways and molecular targets implicated are:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[1]

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by 1,3,4-thiadiazole analogues can lead to cell cycle arrest and apoptosis.[1]

-

Tyrosine Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are designed as inhibitors of tyrosine kinases, which are key enzymes in cancer-related signaling pathways.[1]

-

Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and activating caspases.[3]

Antimicrobial Activity